molecular formula C18H30S B3394878 2,4,6-Tri-t-butylbenzenethiol CAS No. 961-39-7

2,4,6-Tri-t-butylbenzenethiol

Cat. No.: B3394878
CAS No.: 961-39-7
M. Wt: 278.5 g/mol
InChI Key: USBODICZKVQDMW-UHFFFAOYSA-N
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Description

2,4,6-Tri-t-butylbenzenethiol is an organic compound with the molecular formula C₁₈H₃₀S. It is characterized by the presence of three tert-butyl groups attached to a benzene ring, along with a thiol group (-SH). This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri-t-butylbenzenethiol typically involves the reaction of 2,4,6-tri-t-butylphenol with hydrogen sulfide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiol group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tri-t-butylbenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Bis(2,4,6-tri-t-butylphenyl) disulfide.

    Substitution: Various alkyl and acyl derivatives.

    Reduction: 2,4,6-Tri-t-butylbenzene.

Scientific Research Applications

2,4,6-Tri-t-butylbenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tri-t-butylbenzenethiol primarily involves its thiol group. The thiol group can donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The steric hindrance provided by the tert-butyl groups enhances the stability of the thiol group, making it more effective in its antioxidant role .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Tri-t-butylbenzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The steric hindrance from the tert-butyl groups further differentiates it by influencing its stability and reactivity .

Properties

IUPAC Name

2,4,6-tritert-butylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30S/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11,19H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBODICZKVQDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)S)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271552
Record name 2,4,6-Tris(1,1-dimethylethyl)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

961-39-7
Record name 2,4,6-Tris(1,1-dimethylethyl)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=961-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tris(1,1-dimethylethyl)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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